Ethyl 1-(4-amino-2-fluoro-phenyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14663101
Molecular Formula: C12H12FN3O2
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12FN3O2 |
---|---|
Molecular Weight | 249.24 g/mol |
IUPAC Name | ethyl 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-6-15-16(7-8)11-4-3-9(14)5-10(11)13/h3-7H,2,14H2,1H3 |
Standard InChI Key | YUPUGVIKFTWJCK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—linked to a 4-amino-2-fluorophenyl group and an ethyl carboxylate ester. The phenyl ring’s substitution pattern (amino at position 4, fluorine at position 2) introduces electronic effects that influence reactivity and intermolecular interactions . The ethyl carboxylate group enhances solubility in organic solvents and serves as a handle for further chemical modifications .
Crystallographic data for closely related pyrazole derivatives, such as ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, reveal intermolecular hydrogen bonding networks involving amino, nitro, and carboxylate groups . These interactions stabilize crystal packing and may inform the design of co-crystals or salts to optimize physical properties like solubility and stability.
Physicochemical Characteristics
Although experimental data for Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate are sparse, its molecular formula and weight are well-established (Table 1) . Predictions based on analogs suggest moderate polarity due to the amino and carboxylate groups, with a calculated partition coefficient (logP) indicative of balanced lipophilicity and hydrophilicity. Such properties are advantageous for drug discovery, where membrane permeability and aqueous solubility are critical.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 219664-24-1 | |
Molecular Formula | ||
Molecular Weight | 249.24 g/mol | |
Density | Not reported | — |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
The lack of reported melting and boiling points underscores the need for further experimental characterization. Computational methods, such as density functional theory (DFT), could provide preliminary insights into thermal stability and phase behavior.
Synthesis and Manufacturing
Synthetic Routes
A published synthesis for the analogous compound Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves reacting ethyl 2-cyano-3-ethoxyacrylate with 2-fluorophenyl hydrazine in ethanol at 60°C for 1 hour, yielding 60% product . While this method targets a regioisomer (amino group on the pyrazole rather than the phenyl ring), it highlights the utility of cyclocondensation reactions between cyanoacrylates and aryl hydrazines for constructing pyrazole carboxylates. Adapting this approach to incorporate 4-amino-2-fluorophenyl hydrazine could yield the target compound, though optimization of reaction conditions (e.g., solvent, temperature, catalyst) would be necessary.
Purification and Scalability
Chromatographic techniques, such as flash column chromatography, are commonly employed to purify pyrazole derivatives . Scaling production would require transitioning from batch to continuous flow chemistry, which enhances reproducibility and reduces waste. Process analytical technology (PAT) could monitor reaction progression in real-time, ensuring consistent product quality.
Applications in Research and Industry
Pharmaceutical Development
Pyrazole carboxylates are privileged scaffolds in medicinal chemistry due to their ability to modulate biological targets. Ethyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate’s amino and fluorine substituents make it a candidate for designing kinase inhibitors or G protein-coupled receptor (GPCR) modulators . For example, fluorinated pyrazoles often exhibit enhanced metabolic stability and target binding affinity compared to non-fluorinated analogs.
Agrochemical Innovation
In agrochemistry, fluorine-containing compounds are valued for their pest resistance and environmental persistence. This compound could serve as a precursor to herbicides or fungicides, leveraging the electron-withdrawing effects of fluorine to disrupt microbial enzyme activity . Field trials would be needed to assess efficacy against plant pathogens and compatibility with integrated pest management systems.
Materials Science
The compound’s aromaticity and functional groups suggest potential in polymer science. Incorporating it into polyamide or polyester backbones could yield materials with tailored mechanical and thermal properties. Additionally, its fluorescence potential—common in pyrazole derivatives—might be exploited in organic light-emitting diodes (OLEDs) or sensors .
Future Research Directions
Biological Screening
Priority should be given to in vitro assays evaluating cytotoxicity, antimicrobial activity, and target engagement. High-throughput screening (HTS) against kinase libraries could identify lead compounds for oncology or inflammatory diseases.
Structural Optimization
Medicinal chemistry campaigns could explore:
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Replacing the ethyl ester with bioisosteres (e.g., amides) to improve pharmacokinetics.
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Introducing additional substituents on the phenyl ring to enhance target selectivity.
Green Chemistry Approaches
Developing solvent-free or catalytic synthetic methods would align with sustainability goals. Enzymatic catalysis, using hydrolases or transaminases, might enable enantioselective synthesis of chiral pyrazole derivatives.
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